Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate

説明

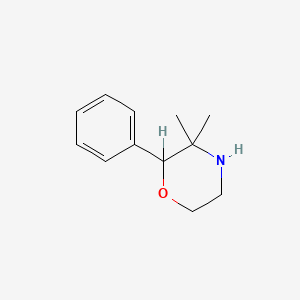

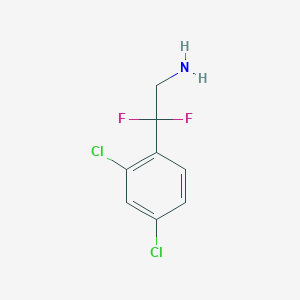

Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate is a chemical compound with the molecular formula C11H12ClFINO2 . It has a molecular weight of 371.58 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of this compound involves a reaction that yields a 93% product at a temperature range of 5 - 55℃ for 2 hours . The starting material is completely converted to one product as indicated by HPLC method .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is moderately soluble with a solubility of 0.0098 mg/ml . It has a Log Po/w (iLOGP) of 3.1, indicating its lipophilicity .科学的研究の応用

Synthesis and Compound Formation

Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate and related compounds are utilized in various synthetic processes. For example, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is synthesized from commercially available materials, showing its role as an intermediate in the formation of biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017).

Crystal Structures and Interactions

The structural characteristics of this compound derivatives are significant in scientific research. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine variant are part of an isostructural family. These compounds are linked in crystal form via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, demonstrating the interplay of different types of bonds in molecular architecture (Baillargeon et al., 2017).

Applications in Organic Syntheses

This compound is also used in organic syntheses, such as in the preparation of enantioselective compounds. For instance, the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines showcases its role in creating specific molecular structures (Storgaard & Ellman, 2009).

Deprotection Studies

In another study, aqueous phosphoric acid was found effective in deprotecting tert-butyl carbamates. This shows its utility in reaction conditions where other acid-sensitive groups are present, offering insight into selective chemical processes (Li et al., 2006).

Reagent and Functionalization

The compound is also studied as a reagent in various chemical reactions. For example, its derivatives have been used in atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates (Takeda et al., 2012).

Safety and Hazards

作用機序

Biochemical Pathways

The biochemical pathways affected by Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate are currently unknown

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and could potentially influence its efficacy.

特性

IUPAC Name |

tert-butyl N-(4-chloro-3-fluoro-2-iodophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJDGCAGOBWPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)